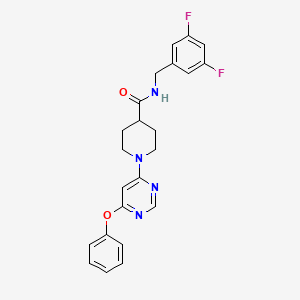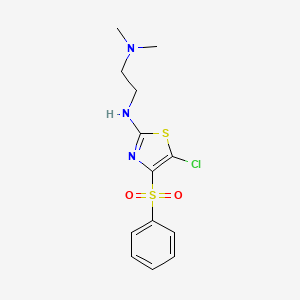
N1-(5-cloro-4-(fenilsulfonil)tiazol-2-il)-N2,N2-dimetiletil-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and a dimethylaminoethyl side chain
Aplicaciones Científicas De Investigación
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of action
The compound “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of thiazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would need to be determined through experimental studies.
Biochemical pathways
Thiazoles can affect various biochemical pathways depending on their specific targets . For example, some thiazoles have been found to inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial activity .
Result of action
The result of the action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would depend on its specific targets and mode of action. Thiazoles can have various effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced through sulfonation reactions, often using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
4-(2-aminoethyl)benzenesulfonamide: Another sulfonamide derivative with different biological activities.
AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride): A serine protease inhibitor with similar applications.
Uniqueness
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Propiedades
IUPAC Name |
N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTXHJHOWCEROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
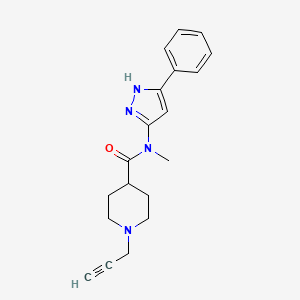
![1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2427422.png)
![N-(3,4-dimethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2427424.png)
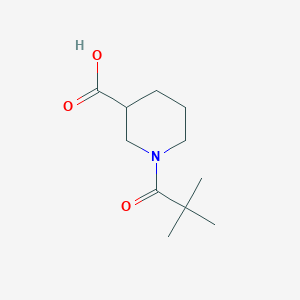
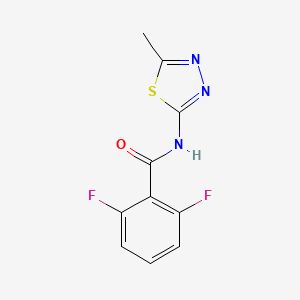
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2427430.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2427433.png)
![2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2427434.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2427435.png)
![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2427436.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2427440.png)
![3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2427441.png)
